molecular formula C10H16F2N4O2 B6180777 tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate CAS No. 2613382-90-2

tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate

Cat. No.: B6180777
CAS No.: 2613382-90-2
M. Wt: 262.3
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Description

Tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tert-butyl group, an azidomethyl group, and a difluorocyclobutyl ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl core. One common approach is to start with a difluorocyclobutyl compound and introduce the azidomethyl group through nucleophilic substitution reactions. The tert-butyl carbamate group can then be added using carbamoylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be used to modify the azidomethyl group.

  • Substitution: : Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Potential use in bioconjugation techniques and as a probe in biological studies.

  • Medicine: : Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate exerts its effects depends on its specific application. In chemical synthesis, it may act as a nucleophile or electrophile, participating in substitution or addition reactions. In biological contexts, it could interact with specific molecular targets, such as enzymes or receptors, to elicit a biological response.

Comparison with Similar Compounds

Tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate can be compared to other similar compounds, such as tert-butyl 3-(azidomethyl)piperidine-1-carboxylate and tert-butyl 4-(azidomethyl)piperidine-1-carboxylate. These compounds share the tert-butyl and azidomethyl groups but differ in their core structures. The presence of the difluorocyclobutyl ring in this compound makes it unique and potentially more reactive in certain chemical reactions.

Conclusion

This compound is a versatile compound with a range of applications in scientific research and industry Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields

Properties

CAS No.

2613382-90-2

Molecular Formula

C10H16F2N4O2

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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